Ethyl 9-benzyl-3-oxa-9-azabicyclo[3.3.1]nonane-7-carboxylate
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Overview
Description
Ethyl 9-benzyl-3-oxa-9-azabicyclo[331]nonane-7-carboxylate is a complex organic compound known for its unique bicyclic structure This compound is part of the azabicyclo family, which is characterized by a nitrogen atom incorporated into a bicyclic framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 9-benzyl-3-oxa-9-azabicyclo[3.3.1]nonane-7-carboxylate typically involves Michael reactions of methyl (ethyl) 1-benzyl-4-oxopiperidine-3-carboxylates with α,β-unsaturated carbonyl compounds . These reactions result in the formation of 6- and 6,8-substituted methyl (ethyl) 3-benzyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylates . The stereochemical aspects of these reactions are crucial, and further transformations of the products are often performed to achieve the desired compound.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 9-benzyl-3-oxa-9-azabicyclo[3.3.1]nonane-7-carboxylate undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles like halides, amines, and electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives, depending on the nature of the substituent introduced.
Scientific Research Applications
Ethyl 9-benzyl-3-oxa-9-azabicyclo[3.3.1]nonane-7-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs and pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials.
Mechanism of Action
The mechanism of action of ethyl 9-benzyl-3-oxa-9-azabicyclo[3.3.1]nonane-7-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Ethyl 9-benzyl-3-oxa-9-azabicyclo[3.3.1]nonane-7-carboxylate can be compared with other similar compounds, such as:
Methyl 3-benzyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylate: Similar structure but with a methyl ester group instead of an ethyl ester group.
9-Benzyl-3-oxa-9-azabicyclo[3.3.1]nonane-7-carboxylic acid hydrochloride: Similar structure but with a carboxylic acid group instead of an ester group.
tert-Butyl 7-hydroxy-9-oxa-3-azabicyclo[3.3.1]nonane-3-carboxylate: Similar bicyclic structure but with different functional groups.
These comparisons highlight the uniqueness of ethyl 9-benzyl-3-oxa-9-azabicyclo[33
Properties
Molecular Formula |
C17H23NO3 |
---|---|
Molecular Weight |
289.4 g/mol |
IUPAC Name |
ethyl 9-benzyl-3-oxa-9-azabicyclo[3.3.1]nonane-7-carboxylate |
InChI |
InChI=1S/C17H23NO3/c1-2-21-17(19)14-8-15-11-20-12-16(9-14)18(15)10-13-6-4-3-5-7-13/h3-7,14-16H,2,8-12H2,1H3 |
InChI Key |
KUWXPSHBNNYBKF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CC2COCC(C1)N2CC3=CC=CC=C3 |
Origin of Product |
United States |
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